molecular formula C27H46O7 B13416143 (2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No.: B13416143
M. Wt: 482.6 g/mol
InChI Key: BQBNNBSUBAJFJD-CGXRJQGPSA-N
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Description

The compound (2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one is a complex organic molecule It is characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of hydroxyl groups at specific positions. The synthetic route may include:

    Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents such as osmium tetroxide or hydrogen peroxide.

    Stereochemical Control: Ensuring the correct stereochemistry through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the ketone group to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one
  • This compound

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H46O7

Molecular Weight

482.6 g/mol

IUPAC Name

(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H46O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h15-17,19-22,29-34H,6-14H2,1-5H3/t15-,16+,17-,19+,20-,21-,22?,24+,25+,26+,27+/m0/s1

InChI Key

BQBNNBSUBAJFJD-CGXRJQGPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2[C@](C)(C(CCC(C)(C)O)O)O)O)CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C

Canonical SMILES

CC12CCC3C(C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C

Origin of Product

United States

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